2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGWUYQJKBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation. PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Mode of Action
The compound, being a semi-flexible linker in PROTAC development, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. The flexibility of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex.
Biochemical Pathways
Instead, it facilitates the degradation of target proteins via the ubiquitin-proteasome system. The specific pathways affected would depend on the target protein being degraded.
Pharmacokinetics
The optimization of drug-like properties is one of the considerations in the design of protacs.
Result of Action
The result of the compound’s action is the degradation of the target protein. This can lead to various molecular and cellular effects depending on the function of the degraded protein.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of the target protein and E3 ligase, the cellular environment, and the physicochemical properties of the compound itself.
Biological Activity
2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid, with the empirical formula and CAS number 1707358-59-5, is a compound of significant interest in the field of medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The compound features a piperidine ring substituted with a bromophenyl group and a tert-butoxycarbonyl (Boc) moiety. Its molecular weight is approximately 398.297 g/mol, and it is typically encountered in research settings with a purity of around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an intermediate in synthesizing norepinephrine reuptake inhibitors like ampreloxetine, which suggests possible applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) due to its modulatory effects on neurotransmitter systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Norepinephrine Reuptake Inhibition : The compound has shown promise in inhibiting norepinephrine reuptake, which is crucial for enhancing mood and cognitive functions .
- Antagonistic Properties : It has been evaluated for its antagonist properties against specific receptors, indicating potential use in modulating physiological responses mediated by these receptors .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antidepressant-like Effects : In animal models, compounds structurally related to this compound demonstrated significant antidepressant-like behavior, suggesting that this compound might share similar properties .
- Structure-Activity Relationships (SAR) : A systematic investigation into the SAR of related compounds revealed that modifications to the piperidine ring and substituents significantly influence biological activity. This emphasizes the importance of structural optimization in drug design .
- Multicomponent Reactions : The synthesis of this compound through multicomponent reactions has been highlighted as an efficient strategy in drug development, showcasing its versatility as a building block for more complex pharmacophores .
Chemical Reactions Analysis
Boc Deprotection and Piperidine Functionalization
The Boc group serves as a transient protective moiety for the piperidine nitrogen. Acidic hydrolysis removes this group under controlled conditions:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in DCM | 2-[4-(3-Bromophenyl)piperidin-4-yl]acetic acid | 89-91% | |
| HCl in dioxane (4M) | Piperidin-4-yl acetic acid hydrochloride | 95% |
Deprotection enables further nitrogen modifications, including:
-
Sulfonylation : Methanesulfonyl chloride in pyridine yields sulfonamide derivatives (91% yield)
-
Reductive Amination : Sodium borohydride-mediated reactions with aldehydes/ketones
Bromophenyl Reactivity in Cross-Coupling
The 3-bromophenyl group participates in palladium-catalyzed couplings:
Key limitations:
-
Steric hindrance from the piperidine ring reduces coupling efficiency (40-66% yields)
-
Electron-withdrawing carboxylic acid group directs meta-selectivity in electrophilic substitutions
Carboxylic Acid Derivitization
The acetic acid moiety undergoes typical carboxylate reactions:
Structural Modifications in Drug Design
This compound serves as a critical intermediate in medicinal chemistry:
Case Study 1: ADAMTS7 Inhibitors
Conjugation with 4-bromobenzenesulfonyl chloride produced analogs with:
Case Study 2: P2Y₁₄ Receptor Antagonists
Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid yielded:
Stability and Reaction Challenges
Key stability data:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
Table 1: Structural Analogs and Their Properties
Physicochemical Properties
- Lipophilicity: The bromine atom increases logP compared to non-halogenated analogs (e.g., m-tolyl derivative).
- Solubility : Boc protection enhances solubility in organic solvents (e.g., DCM, DMF), while the acetic acid moiety improves aqueous solubility at physiological pH .
- Stability : The Boc group is labile under acidic conditions. Brominated analogs may exhibit light sensitivity, requiring storage in amber containers .
Commercial Availability
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves sequential functionalization of the piperidine ring. Key steps include:
- Bromophenyl introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution under anhydrous conditions (e.g., THF, 0–5°C) .
- tert-butoxycarbonyl (Boc) protection : Reaction with Boc anhydride in dichloromethane (DCM) with DMAP catalysis (room temperature, 12–24 hours) .
- Acetic acid side-chain incorporation : Alkylation using bromoacetic acid derivatives with K₂CO₃ in DMF (60–80°C, monitored via TLC) .
- Optimization : Reaction time and temperature are adjusted based on HPLC purity analysis (>95% target product) .
Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR identify the Boc group (δ ~1.4 ppm for tert-butyl) and bromophenyl aromatic protons (δ ~7.2–7.5 ppm). 2D NMR (COSY, HSQC) resolves piperidine ring conformations .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₃BrNO₄: 396.08) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient: 40–80% acetonitrile/water over 20 minutes .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, THF) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician with SDS .
Advanced Research Questions
Q. How can reaction yield discrepancies arise during Boc protection, and how are they resolved?
- Methodological Answer : Yield variations (~60–85%) may stem from:
- Moisture sensitivity : Boc reactions require strict anhydrous conditions. Use molecular sieves or argon atmospheres .
- Byproduct formation : Monitor via LC-MS; optimize stoichiometry (1.2 eq Boc anhydride) and reaction time .
- Data Validation : Cross-check with alternative protection strategies (e.g., Fmoc) to isolate Boc-specific inefficiencies .
Q. What strategies address contradictions in spectroscopic data for the bromophenyl moiety?
- Methodological Answer :
- Dynamic vs. static disorder : Variable-temperature NMR (VT-NMR) distinguishes conformational flexibility from impurities .
- X-ray crystallography : Resolves ambiguous NOE signals by confirming solid-state conformation .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict ¹³C chemical shifts for comparison .
Q. How can Design of Experiments (DoE) optimize the alkylation step for the acetic acid side chain?
- Methodological Answer :
- Factors : Temperature (50–90°C), solvent polarity (DMF vs. DMSO), base strength (K₂CO₃ vs. Cs₂CO₃).
- Response Surface Methodology (RSM) : Central composite design identifies optimal conditions (e.g., 70°C in DMF with K₂CO₃ maximizes yield) .
- Validation : Confirm via triplicate runs and ANOVA analysis (p < 0.05) .
Q. What role does the Boc group play in modulating the compound’s biological activity?
- Methodological Answer :
- Protection/deprotection : Boc stabilizes the piperidine amine during synthesis but is cleaved in acidic environments (e.g., TFA/DCM) for bioactivity studies .
- Solubility : Boc increases lipophilicity, enhancing membrane permeability. Quantify via LogP measurements (e.g., shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
